



potential off-target effects of EPZ-719

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Compound of Interest		
Compound Name:	EPZ-719	
Cat. No.:	B10831913	Get Quote

Technical Support Center: EPZ-719

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of **EPZ-719**, a potent and selective inhibitor of the histone methyltransferase SETD2.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **EPZ-719**?

EPZ-719 is a selective inhibitor of SET domain-containing protein 2 (SETD2), the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). It has a reported IC50 value of 5 nM for SETD2.[1][2]

Q2: How selective is **EPZ-719** for SETD2?

EPZ-719 demonstrates high selectivity for SETD2. In a panel of 14 other histone methyltransferases, it showed greater than 8000-fold selectivity.[1][3][4] It also exhibited minimal activity against a panel of 45 kinases and 47 common off-target receptors and enzymes.[1][3][4]

Q3: Are there any known off-targets for **EPZ-719**?

While highly selective, **EPZ-719** has shown modest, micromolar activity against three G-protein coupled receptors (GPCRs).[3][4] For a detailed overview of its selectivity profile, please refer to the data table below.



Q4: What is the mechanism of inhibition of EPZ-719?

EPZ-719 acts as a reversible inhibitor of SETD2. Its mechanism is uncompetitive with respect to the cofactor S-adenosylmethionine (SAM) and noncompetitive with respect to the histone peptide substrate.[3][4]

Troubleshooting Guide

Researchers using **EPZ-719** in their experiments may encounter certain issues. This guide provides potential causes and solutions for common problems.

Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Inconsistent results in cell- based assays	Cellular permeability: While cell-permeable, uptake kinetics can vary between cell lines. Inhibitor degradation: Improper storage or handling can lead to degradation. High target expression: Cell lines with very high SETD2 expression may require higher inhibitor concentrations.	- Perform a time-course experiment to determine the optimal incubation time for your cell line Ensure EPZ-719 is stored as recommended and prepare fresh working solutions for each experiment Characterize SETD2 expression levels in your cell model and consider titrating the EPZ-719 concentration accordingly.
Observed cellular toxicity	Off-target effects: Although minimal, off-target activities at higher concentrations could contribute to toxicity. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve EPZ-719 may be toxic to cells at certain concentrations.	- Perform dose-response experiments to determine the therapeutic window for your specific cell line Always include a vehicle-only control in your experiments to assess the effect of the solvent. Ensure the final solvent concentration is well below the toxic threshold for your cells.
Lack of in vivo efficacy	Poor bioavailability: While orally effective, the bioavailability of EPZ-719 can be a limiting factor.[1] Suboptimal dosing: The dosing regimen may not be sufficient to maintain a therapeutic concentration at the target site.	- Refer to pharmacokinetic data to optimize the dosing schedule and route of administration.[1] - Consider performing pharmacokinetic/pharmacodyn amic (PK/PD) modeling to correlate drug exposure with target engagement and biological response.



Quantitative Data Summary

The following tables summarize the selectivity of **EPZ-719** against other histone methyltransferases and a broader panel of kinases and receptors.

Table 1: Selectivity of **EPZ-719** against a Panel of Histone Methyltransferases[1]

Target	IC50 (µM)
SETD2	0.005
DOT1L	>200
EZH1	>200
EZH2	162
PRMT3	>200
PRMT6	63.6
PRMT7	>200
PRMT8	>200
SETD7	>200
SETDB1	>200
SMYD2	>200
SMYD3	>200
WHSC1	>200
EHMT1	65.4
EHMT2	66.8

Table 2: Off-Target Screening of EPZ-719[1][3][4]



Target Panel	Number of Targets	Results
Kinases	45	No activity greater than 30% inhibition at 10 μM
Receptors and Enzymes	47	Modest micromolar activity against three GPCRs

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the on-target and off-target effects of **EPZ-719**.

SETD2 Biochemical Assay Protocol

This protocol is adapted from the methods used in the discovery of EPZ-719.[3][4]

- · Reagents:
 - Recombinant human SETD2 enzyme
 - Biotinylated histone H3 peptide substrate
 - S-adenosylmethionine (SAM)
 - EPZ-719 or other test compounds
 - Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
 - Detection reagents (e.g., europium-labeled anti-H3K36me3 antibody and streptavidin-allophycocyanin)
- Procedure:
 - 1. Prepare serial dilutions of **EPZ-719** in assay buffer.
 - In a 384-well plate, add SETD2 enzyme to each well containing either EPZ-719 or vehicle control.



- 3. Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.
- 4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- 5. Stop the reaction by adding a detection mix containing the europium-labeled antibody and streptavidin-allophycocyanin.
- 6. Incubate for 60 minutes at room temperature to allow for signal development.
- 7. Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
- 8. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) Protocol

This is a general protocol to assess the target engagement of **EPZ-719** in a cellular context.

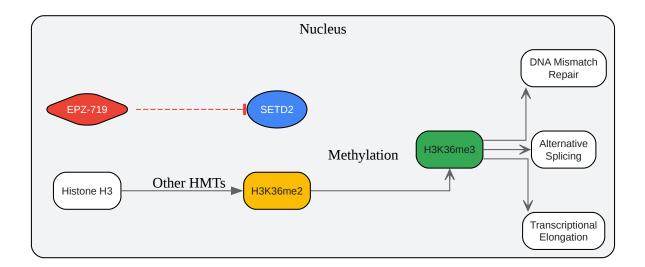
- · Reagents and Equipment:
 - Cell line of interest
 - EPZ-719
 - Cell culture medium and supplements
 - Phosphate-buffered saline (PBS)
 - Lysis buffer with protease inhibitors
 - PCR thermocycler or heating block
 - Western blotting equipment and reagents (including a primary antibody for SETD2)
- Procedure:
 - 1. Culture cells to approximately 80% confluency.



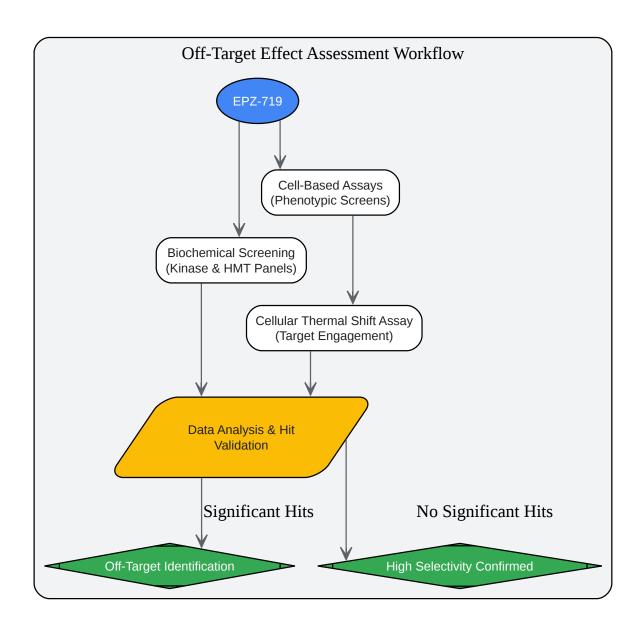
- 2. Treat cells with either **EPZ-719** at the desired concentration or vehicle control for a specified duration (e.g., 1-2 hours).
- 3. Harvest the cells and wash with PBS.
- 4. Resuspend the cell pellets in PBS and aliquot into PCR tubes.
- 5. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling at room temperature.
- 6. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- 7. Centrifuge the lysates at high speed to pellet the aggregated proteins.
- 8. Collect the supernatants (soluble protein fraction).
- 9. Analyze the amount of soluble SETD2 at each temperature by Western blotting.
- 10. A shift in the melting curve to a higher temperature in the presence of **EPZ-719** indicates target engagement.

Visualizations Signaling Pathway of SETD2 and Inhibition by EPZ-719









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